

JH-X-119-01 IRAK1 inhibitor selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JH-X-119-01	
Cat. No.:	B15606531	Get Quote

An In-depth Technical Guide on the Selectivity Profile of **JH-X-119-01**, a Covalent IRAK1 Inhibitor

This document provides a comprehensive overview of the selectivity profile of **JH-X-119-01**, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

JH-X-119-01 is a covalent inhibitor that demonstrates high potency for IRAK1 and exceptional selectivity across the human kinome. It was developed to overcome the off-target effects of previous IRAK1 inhibitors, particularly the inhibition of JNK kinases.[1][2] **JH-X-119-01** inhibits IRAK1 with a low nanomolar potency by forming an irreversible covalent bond, primarily at cysteine residue C302.[1][3][4] Extensive kinome profiling reveals a very clean selectivity profile, with significant off-target activity observed for only two other kinases, YSK4 and MEK3. [1][2][3] Its high selectivity for IRAK1 over the closely related IRAK4 makes it a valuable tool for studying IRAK1-specific signaling and a promising candidate for therapeutic development, particularly in the context of MYD88-mutated B-cell lymphomas.[1][3][5]

Quantitative Selectivity Profile

The inhibitory activity of **JH-X-119-01** has been quantified against its primary target, IRAK1, its closely related family member, IRAK4, and a broad panel of kinases through kinome scanning. The results highlight its potent and selective nature.



On-Target Potency

JH-X-119-01 demonstrates potent inhibition of IRAK1 in biochemical assays.

Kinase	IC50 (nM)	Notes
IRAK1	9 - 9.3	Apparent biochemical IC50.[1] [3][5][6]

Selectivity Against IRAK4

A key feature of **JH-X-119-01** is its remarkable selectivity for IRAK1 over IRAK4, another key kinase in the Myddosome signaling complex.

Kinase	Inhibition	Concentration
IRAK4	No inhibition observed	Up to 10 μM

Source:[1][2][3][5][6]

Off-Target Kinase Profile

Kinome-wide screening provides a comprehensive view of the inhibitor's selectivity. **JH-X-119-01** exhibits a highly selective profile with minimal off-target interactions.

Parameter	Value	Concentration	Notes
KINOMEScan Selectivity Score	S(10) = 0.01	1 μΜ	This score indicates that only a very small fraction of the tested kinome is inhibited.[1]

The primary off-target kinases identified are YSK4 and MEK3.



Off-Target Kinase	IC50 (nM)	Notes
YSK4	57	Binding is likely reversible as YSK4 lacks a cysteine residue analogous to IRAK1's C302.[1] [2][6]
MEK3	Not Determined	Inhibition was observed, but a biochemical assay to determine the IC50 was not commercially available at the time of the study.[1][2]

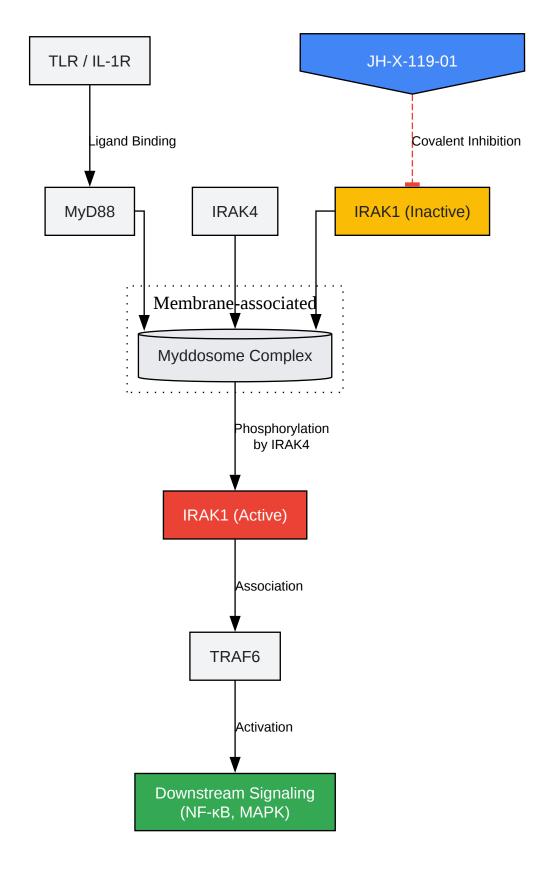
Mechanism of Action

JH-X-119-01 acts as a covalent inhibitor. Mass spectrometry studies confirmed that it irreversibly binds to IRAK1.[3][5] Further analysis using nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified the specific binding site, revealing that **JH-X-119-01** preferentially labels cysteine 302 (C302) over C307, with a labeling ratio of approximately 95% to 5%.[1][2]

Signaling Pathway and Experimental Workflow IRAK1 Signaling Pathway

IRAK1 is a critical serine/threonine kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[4][7] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1, forming a complex known as the Myddosome.[8][9] IRAK4 phosphorylates and activates IRAK1.[9] Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream pathways, including NF-kB and MAPK, which drive inflammatory responses.[8][10] [11]





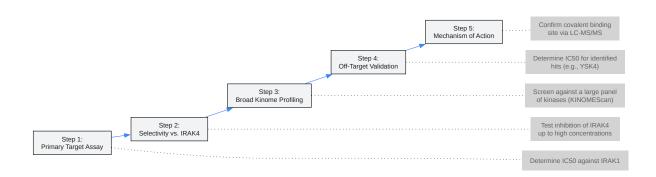
Click to download full resolution via product page

Figure 1: Simplified IRAK1 signaling pathway and the point of inhibition by **JH-X-119-01**.



Experimental Workflow for Selectivity Profiling

The characterization of **JH-X-119-01**'s selectivity involved a multi-step process, starting with specific biochemical assays and progressing to broad kinome screening and mechanistic studies.



Click to download full resolution via product page

Figure 2: Workflow for characterizing the selectivity profile of **JH-X-119-01**.

Experimental Protocols

While the source documents do not provide exhaustive, step-by-step protocols, the methodologies can be summarized based on standard practices in kinase inhibitor profiling.

Biochemical IC50 Determination

The apparent IC50 values for IRAK1 and YSK4 were determined using biochemical assays. A typical kinase activity assay involves:



- Reagents: Recombinant human kinase (e.g., IRAK1), a suitable peptide or protein substrate, and ATP.
- Procedure: The inhibitor (JH-X-119-01) is serially diluted and incubated with the kinase enzyme. The kinase reaction is initiated by adding ATP and the substrate.
- Detection: After a fixed incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo, LanthaScreen, or radiometric assays that measure the incorporation of radiolabeled phosphate from [y-32P]ATP.
- Analysis: The percentage of kinase inhibition relative to a DMSO control is plotted against
 the inhibitor concentration. A dose-response curve is fitted using non-linear regression to
 calculate the IC50 value.

KINOMEScan™ Selectivity Profiling

The exceptional kinome selectivity was measured using a KINOMEScan assay.[1] This competition binding assay is performed as follows:

- Principle: An immobilized active-site directed ligand (probe) is prepared for each kinase to be tested. The test compound (JH-X-119-01) is incubated at a fixed concentration (e.g., 1 μM) with the kinases and the immobilized ligand.
- Procedure: If the test compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.
- Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to each kinase. A low signal indicates strong binding of the test compound.
- Analysis: Results are often reported as percent of control, where the DMSO control
 represents 100% binding. The S-score (e.g., S(10) at 1 μM) is a quantitative measure of
 selectivity, calculated by dividing the number of kinases bound with high affinity by the total
 number of kinases tested. A lower S-score indicates higher selectivity.[1][2]

Mass Spectrometry for Covalent Labeling



The covalent modification of IRAK1 by **JH-X-119-01** was confirmed using liquid chromatography-mass spectrometry (LC-MS).[1]

- Intact Protein Analysis: Recombinant IRAK1 protein is incubated with either DMSO (control) or JH-X-119-01. The resulting protein samples are analyzed by LC-MS. A mass shift in the inhibitor-treated sample corresponding to the molecular weight of JH-X-119-01 confirms covalent labeling.
- Peptide Mapping (LC-MS/MS): To identify the specific amino acid residue labeled, the protein is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is analyzed by nanoflow LC-MS/MS. The fragmentation spectra of the modified peptide are analyzed to pinpoint the exact site of covalent attachment (e.g., C302).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Innate Immune Kinase IRAK1 in Radioresistant Cancer: Double-Edged Sword or One-Two Punch? [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]



- 11. IRAK1 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [JH-X-119-01 IRAK1 inhibitor selectivity profile].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15606531#jh-x-119-01-irak1-inhibitor-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com